6-Fluoro-4-methoxypyridin-3-amine
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Overview
Description
6-Fluoro-4-methoxypyridin-3-amine is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom at the 6th position, a methoxy group at the 4th position, and an amine group at the 3rd position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-methoxypyridin-3-amine can be achieved through several methods One common approach involves the nucleophilic substitution reaction of a suitable pyridine derivative with a fluorinating agentThe subsequent introduction of the amine group at the 3rd position can be accomplished through a series of reactions involving nitration, reduction, and amination steps .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction efficiency. The choice of solvents and purification methods, such as recrystallization or chromatography, also plays a crucial role in the industrial production process .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-methoxypyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary amines. Substitution reactions can lead to the formation of various substituted pyridines .
Scientific Research Applications
6-Fluoro-4-methoxypyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-methoxypyridin-3-amine involves its interaction with specific molecular targets. The presence of the fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to the inhibition or activation of specific enzymes or receptors, thereby modulating biological pathways. The methoxy and amine groups also contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-Methoxypyridin-3-amine: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
6-Fluoropyridin-3-amine: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
4-Fluoro-3-methoxypyridine: The positions of the fluorine and methoxy groups are reversed, leading to different chemical behavior.
Uniqueness
6-Fluoro-4-methoxypyridin-3-amine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both fluorine and methoxy groups on the pyridine ring enhances its potential as a versatile building block in synthetic chemistry and its utility in various scientific research applications .
Biological Activity
6-Fluoro-4-methoxypyridin-3-amine is a heterocyclic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.
This compound possesses the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C7H8FN3O |
Molecular Weight | 171.15 g/mol |
IUPAC Name | This compound |
CAS Number | [Not specified] |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the fluorine atom enhances the compound's lipophilicity, potentially improving its ability to penetrate cellular membranes and interact with intracellular targets.
Biological Activity
Research has demonstrated several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro assays have shown effective inhibition of growth at specific concentrations, indicating its potential as an antimicrobial agent.
- Anticancer Potential : The compound has been investigated for its anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines. For instance, it has shown effectiveness against human osteosarcoma cells, where it inhibited migration and invasion by downregulating matrix metalloproteinases (MMPs) involved in tumor metastasis .
- Neuroprotective Effects : Some studies indicate that derivatives of pyridine compounds can offer neuroprotective effects, which may be relevant for conditions such as Alzheimer's disease. The specific neuroprotective mechanisms of this compound are still under investigation.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Antitumor Activity : A study focusing on the compound's derivatives indicated that modifications at specific positions could enhance anticancer activity. For example, derivatives with methoxy groups showed improved efficacy against cancer cell lines compared to their parent compounds .
- Inhibition of MMPs : In vitro assays revealed that this compound significantly inhibited MMP-2 and MMP-9 activities in osteosarcoma cells, leading to decreased invasion and migration capabilities .
- Microbial Inhibition : Antimicrobial tests demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) against various pathogens, suggesting a broad-spectrum antimicrobial potential .
Comparative Analysis
To better understand the biological profile of this compound, comparisons can be made with structurally similar compounds:
Compound | Biological Activity |
---|---|
4-Methoxypyridine | Weak antimicrobial activity; limited anticancer properties |
2-Fluoropyridine | Moderate antimicrobial effects; no significant anticancer activity |
5-Fluorouracil | Strong anticancer agent; targets RNA synthesis |
Properties
Molecular Formula |
C6H7FN2O |
---|---|
Molecular Weight |
142.13 g/mol |
IUPAC Name |
6-fluoro-4-methoxypyridin-3-amine |
InChI |
InChI=1S/C6H7FN2O/c1-10-5-2-6(7)9-3-4(5)8/h2-3H,8H2,1H3 |
InChI Key |
LTROWSXOHLJQEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1N)F |
Origin of Product |
United States |
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